

A Comparative Guide: PHTPP-1304 versus Fulvestrant for Estrogen Receptor β Degradation

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Compound of Interest

Compound Name: PHTPP-1304

Cat. No.: B15613947

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **PHTPP-1304** and fulvestrant, focusing on their mechanisms and efficacy in promoting the degradation of Estrogen Receptor β (ER β). The information presented is supported by available experimental data to aid in the selection of appropriate research tools and therapeutic strategies.

Executive Summary

PHTPP-1304 and fulvestrant represent two distinct modalities for targeting estrogen receptors. **PHTPP-1304** is a novel Autophagy-Targeting Chimera (AUTOTAC) specifically designed to induce the degradation of ER β through the autophagy pathway. In contrast, fulvestrant is a well-established Selective Estrogen Receptor Degradator (SERD) that primarily targets Estrogen Receptor α (ER α) for proteasomal degradation, with secondary and more complex effects on ER β . The key distinction lies in their selectivity and the cellular degradation machinery they hijack.

Comparative Data

The following tables summarize the key characteristics and available quantitative data for **PHTPP-1304** and fulvestrant concerning ER β degradation.

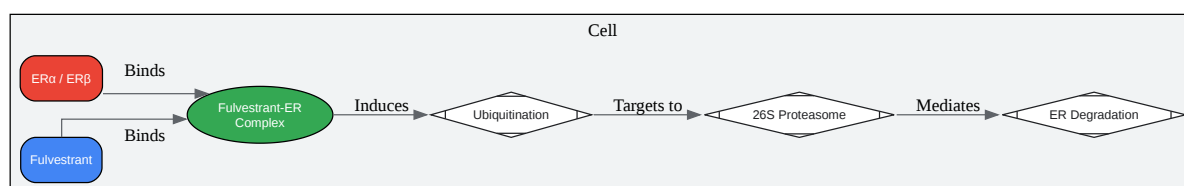
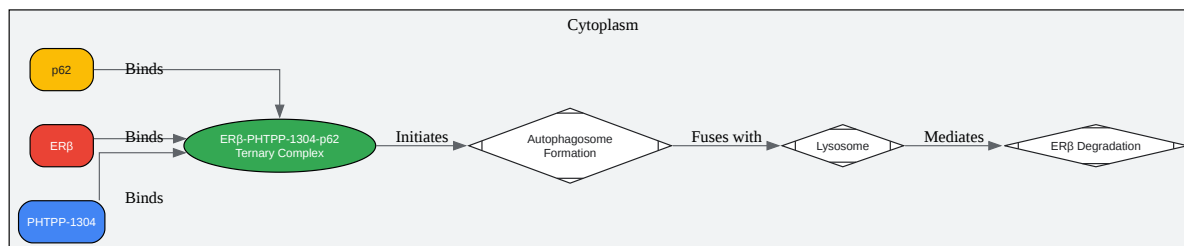
Feature	PHTPP-1304	Fulvestrant
Target Selectivity	Selective for ER β	Primarily targets ER α ; effects on ER β are context-dependent
Mechanism of Action	AUTOTAC: Induces ER β degradation via autophagy	SERD: Induces ER α degradation via the ubiquitin-proteasome system
Degradation Pathway	Autophagy-Lysosome Pathway	Ubiquitin-Proteasome System
Potency (ER β Degradation)	DC50 \approx 2 nM (HEK293T cells); < 100 nM (cancer cell lines)[1]	Data on specific DC50 for ER β is not consistently reported; effects vary from degradation to stabilization

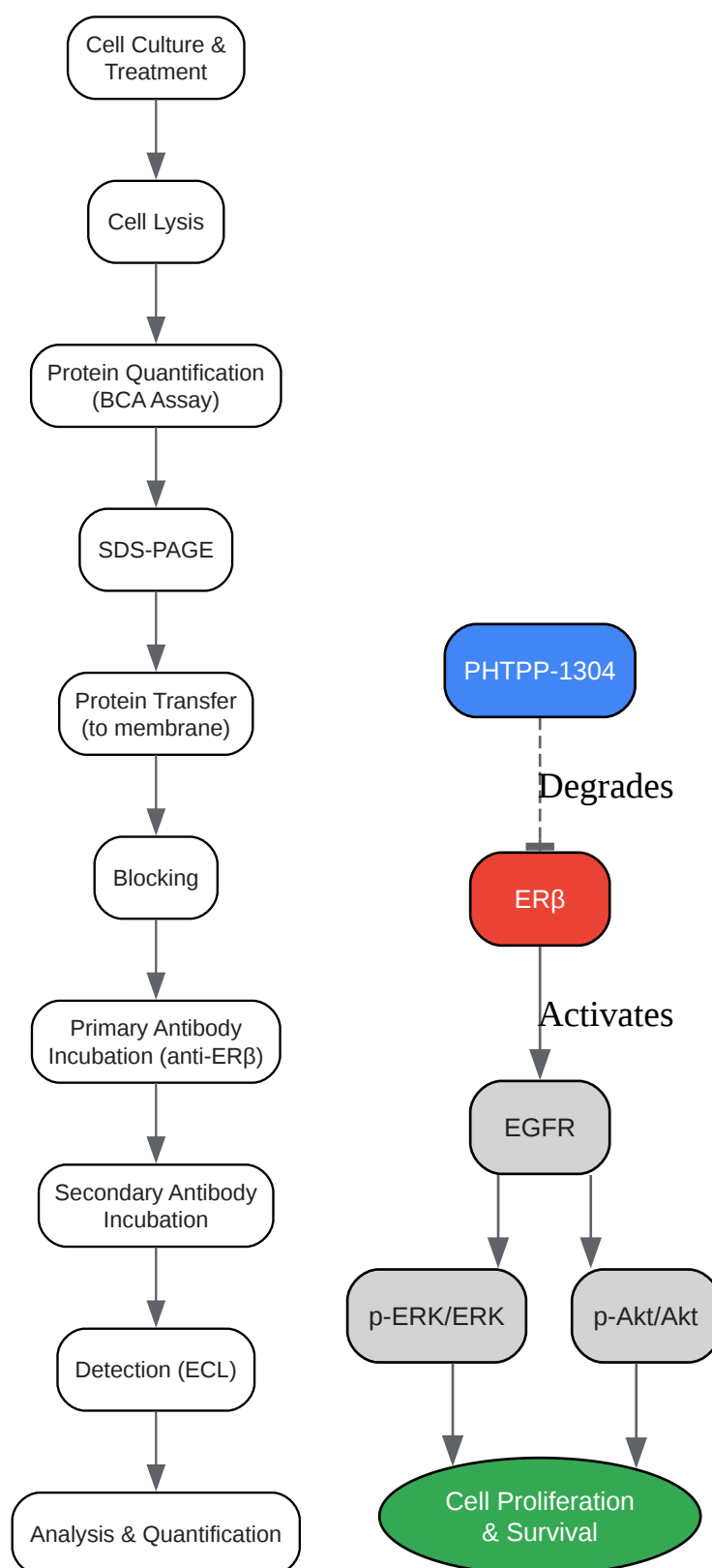
Note: Direct comparative studies of **PHTPP-1304** and fulvestrant for ER β degradation are limited. The data presented is synthesized from individual studies.

Mechanisms of Action

PHTPP-1304: An ER β -Specific AUTOTAC

PHTPP-1304 is a bifunctional molecule that links a high-affinity ER β ligand (PHTPP) to an autophagy-targeting moiety. This chimeric structure allows **PHTPP-1304** to simultaneously bind to ER β and the autophagy receptor p62/SQSTM1. This ternary complex formation induces the oligomerization of p62, which in turn initiates the formation of an autophagosome around the ER β -**PHTPP-1304**-p62 complex. The autophagosome then fuses with a lysosome, leading to the degradation of its contents, including ER β .





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References

- 1. researchgate.net [researchgate.net]
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